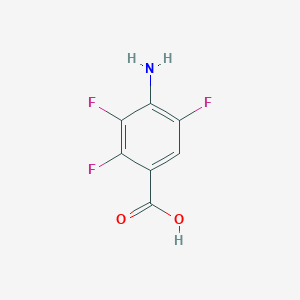

4-Amino-2,3,5-trifluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

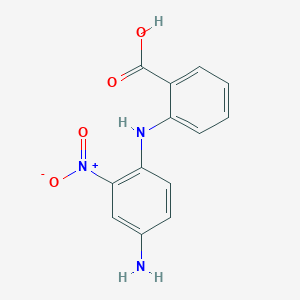

4-Amino-2,3,5-trifluorobenzoic acid is a chemical compound with the CAS Number: 122033-75-4 . It has a molecular weight of 191.11 . The IUPAC name for this compound is 4-amino-2,3,5-trifluorobenzoic acid .

Molecular Structure Analysis

The InChI code for 4-Amino-2,3,5-trifluorobenzoic acid is 1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

4-Amino-2,3,5-trifluorobenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Chemical Properties

“4-Amino-2,3,5-trifluorobenzoic acid” has a CAS Number of 122033-75-4 and a molecular weight of 191.11 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Structural Modification of Natural Products

Amino acids, including “4-Amino-2,3,5-trifluorobenzoic acid”, can be used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Inhibitory Activity towards d-amino acid oxidases

Trifluorobenzoic acid derivatives, such as “4-Amino-2,3,5-trifluorobenzoic acid”, have potential inhibitory activity towards d-amino acid oxidases . This makes them capable of treating mental disorders such as schizophrenia .

Solubility and Permeability Improvement

The salt of trifluorobenzoic acid can improve the solubility and permeability of drugs in benign prostatic hyperplasia treatment .

Synthetic Building Block for Anticancer Drugs

Trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs .

Quinolone Antibacterial Intermediate

Trifluorobenzoic acid is an important quinolone antibacterial intermediate . It was used in the preparation of 5-fluoro-2-methoxy-4-methylaminbenzamide .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It’s worth noting that trifluorobenzoic acid derivatives have been associated with inhibitory activity towards d-amino acid oxidases , which could potentially be relevant to the action of 4-Amino-2,3,5-trifluorobenzoic acid.

Mode of Action

Trifluorobenzoic acids are known to contribute ideal acidity to the carboxylic acid group, and they can assist in the concerted metalation deprotonation as the c-h activation step, thus facilitating the catalytic cycle .

Result of Action

It’s worth noting that compounds with similar structures have been associated with potential inhibitory activity towards d-amino acid oxidases , which could suggest potential therapeutic applications in mental disorders such as schizophrenia .

properties

IUPAC Name |

4-amino-2,3,5-trifluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVOSLQIZYMCCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,3,5-trifluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)